4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one
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Overview
Description
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one is an organic compound with a unique structure that includes a methoxyacetyl group and a tetramethyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of methoxyacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetyl chloride: A related compound used in similar synthetic applications.
Tetramethyloxolanone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of a methoxyacetyl group and a tetramethyloxolanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C11H18O4/c1-10(2)8(7(12)6-14-5)9(13)11(3,4)15-10/h8H,6H2,1-5H3 |
InChI Key |
JPYAWQHWUCTBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(O1)(C)C)C(=O)COC)C |
Origin of Product |
United States |
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